Cas no 2229320-52-7 (3-(2,5-dimethylphenoxy)-3-methylazetidine)

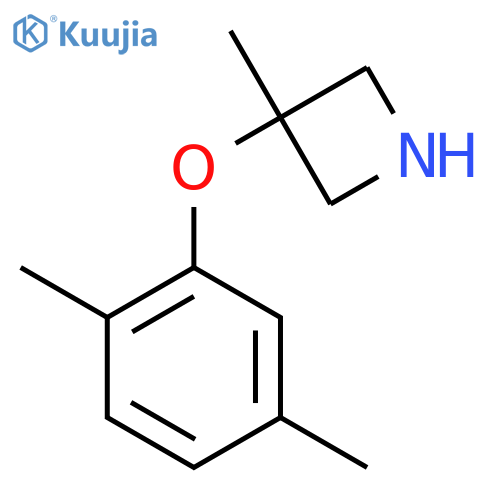

2229320-52-7 structure

商品名:3-(2,5-dimethylphenoxy)-3-methylazetidine

3-(2,5-dimethylphenoxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dimethylphenoxy)-3-methylazetidine

- EN300-1793820

- 2229320-52-7

-

- インチ: 1S/C12H17NO/c1-9-4-5-10(2)11(6-9)14-12(3)7-13-8-12/h4-6,13H,7-8H2,1-3H3

- InChIKey: JUOUGNFOECTYKN-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C)C=CC=1C)C1(C)CNC1

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 21.3Ų

3-(2,5-dimethylphenoxy)-3-methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793820-0.05g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-5.0g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1793820-0.5g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-1g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-1.0g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1793820-2.5g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-10g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-10.0g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1793820-0.25g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1793820-0.1g |

3-(2,5-dimethylphenoxy)-3-methylazetidine |

2229320-52-7 | 0.1g |

$1031.0 | 2023-09-19 |

3-(2,5-dimethylphenoxy)-3-methylazetidine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

2229320-52-7 (3-(2,5-dimethylphenoxy)-3-methylazetidine) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量